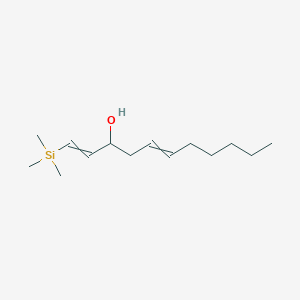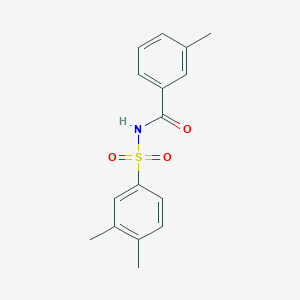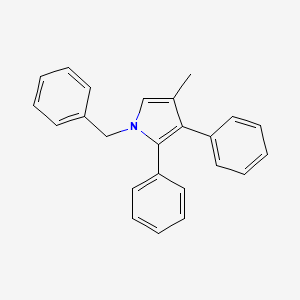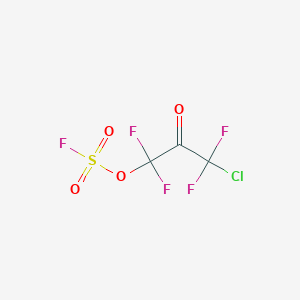
1-(Trimethylsilyl)undeca-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)undeca-1,5-dien-3-ol is an organic compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecadienol backbone. This compound is notable for its unique structure, which includes both a hydroxyl group and conjugated diene system, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
The synthesis of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecadienol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as pyridine or imidazole are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)undeca-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Addition Reactions: The conjugated diene system allows for electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form halogenated products.
Scientific Research Applications
1-(Trimethylsilyl)undeca-1,5-dien-3-ol finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(Trimethylsilyl)undeca-1,5-dien-3-ol can be compared with other similar compounds, such as:
1-(Trimethylsilyl)undeca-1,5-dien-3-one: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-(Trimethylsilyl)undeca-1,5-dien-3-amine: The presence of an amine group imparts different chemical properties and potential biological activities.
1-(Trimethylsilyl)undeca-1,5-dien-3-thiol: The thiol group introduces sulfur chemistry, making it useful in the synthesis of sulfur-containing compounds.
Properties
CAS No. |
115418-86-5 |
|---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
1-trimethylsilylundeca-1,5-dien-3-ol |
InChI |
InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChI Key |
SATKSTCSUAONPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C=C[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)

![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)
![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)









